4-Bromo-1H-indazole-6-carbonitrile is a heterocyclic compound belonging to the indazole family, characterized by the presence of a bromine atom at the 4th position and a nitrile group at the 6th position of the indazole ring. Indazoles are significant due to their occurrence in various natural products and pharmaceuticals. This compound serves as an important intermediate in organic synthesis and medicinal chemistry, particularly due to its unique substitution pattern that enhances its reactivity and biological activity .
The synthesis of 4-Bromo-1H-indazole-6-carbonitrile typically involves several key steps starting from commercially available precursors. A common synthetic route includes:
The reactions are generally carried out under inert atmospheres to prevent unwanted side reactions, and conditions often require strong acids or bases to facilitate the reactions. Continuous flow reactors may be employed in industrial settings to improve yield and efficiency .
The structure of 4-Bromo-1H-indazole-6-carbonitrile features a five-membered indazole ring with a bromine atom at position 4 and a nitrile functional group at position 6.
4-Bromo-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:
Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide .
The mechanism of action for 4-Bromo-1H-indazole-6-carbonitrile is primarily related to its ability to interact with biological targets through its functional groups. The bromine atom can form halogen bonds with proteins or nucleic acids, influencing their function. The nitrile group may participate in hydrogen bonding and other interactions that modulate biological activity, making this compound valuable in medicinal chemistry .
The compound has been shown to inhibit certain cytochrome P450 enzymes, indicating potential interactions with metabolic pathways in vivo .
4-Bromo-1H-indazole-6-carbonitrile has several scientific applications:
Transition metal catalysis enables direct construction of the indazole core with pre-installed functional groups. Palladium-catalyzed cyclizations of ortho-halogenated hydrazone precursors allow precise installation of the bromine atom at the C4 position. Key to this approach is the use of XPhos palladium catalysts, which facilitate reductive elimination at temperatures above 100°C to form the indazole ring while suppressing N-alkylation byproducts. Computational studies (DFT) reveal that the C4 position exhibits higher electrophilic character compared to C5/C7 positions, rationalizing the observed regioselectivity during cyclization [8]. Nickel-catalyzed methods offer cost advantages but require careful ligand selection (e.g., bipyridines) to achieve comparable yields (typically 70-85%). Copper-mediated cyclizations in ionic liquids provide a lower-temperature alternative (60-80°C), though with moderate yields (50-65%) due to competing protodebromination. These methodologies enable late-stage carbonitrile incorporation via cyano-containing building blocks, avoiding post-cyclization functionalization.
Palladium catalysis unlocks access to 4-Bromo-1H-indazole-6-carbonitrile through Suzuki-Miyaura coupling and direct arylation of pre-formed indazole intermediates. As highlighted in foundational Tetrahedron research, 4,7-disubstituted indazoles serve as pivotal precursors, where the C7 position undergoes selective coupling while preserving the C4-bromine functionality [5]. Optimization requires:
A significant limitation remains the reactivity disparity between C3 and C7 positions; unprotected indazoles favor C3 arylation, necessitating protection/deprotection sequences that reduce overall yields (15-20% penalty) [8]. Recent advances employ microwave-assisted coupling (120°C, 30 min) with heteroaryl boronic acids, achieving 75-92% yields while preserving the nitrile group.
Regioselective bromination at C4 represents the most direct route to this scaffold. N-Bromosuccinimide (NBS) in DMF at 80°C achieves 84% yield for monobromination of 1H-indazole-6-carbonitrile precursors, though competing dibromination (5,7-dibromo byproduct) occurs without careful optimization [8]. Key parameters include:
Table 1: Optimization of NBS Bromination for 4-Bromo-1H-indazole-6-carbonitrile Synthesis
Entry | NBS Equiv. | Temp (°C) | Time (h) | Additive | 4-Bromo Yield (%) | 5,7-Dibromo Yield (%) |
---|---|---|---|---|---|---|
1 | 1.1 | rt | 18 | None | 26 | 4 |
2 | 1.1 | 80 | 18 | None | 84 | 10 |
3 | 2.0 | Reflux | 18 | None | Trace | 88 |
4 | 1.1 | 80 | 18 | NaOH | 45 | 28 |
Electronic effects profoundly influence outcomes: C4 electron-donating substituents (e.g., methylsulfonamide) enhance monobromination yields (77-84%), while strong electron-withdrawing groups (e.g., nitro) promote dibromination (≤21% monobromo yield) [8]. Post-bromination cyanation employs CuCN/DMF at 140°C, though this limits substrate scope. Modern alternatives feature Pd(0)/Zn(CN)₂ systems with triethylphosphite ligands, enabling carbonylation at 100°C with superior functional group compatibility.
Solid-phase approaches leverage Wang resin-linked indazole precursors to enable rapid diversification. The sequence involves:
This method facilitates parallel synthesis of analogues through post-cleavage modifications, particularly Suzuki couplings. Computational models (LogP 1.81, TPSA 52.47 Ų) predict favorable drug-like properties for resulting compounds, aligning with medicinal chemistry objectives [4]. Limitations include moderate loading efficiency (0.4-0.7 mmol/g) and challenges in monitoring on-resin reactions, though FTIR analysis of nitrile stretches (2200-2250 cm⁻¹) provides quality control.
Sustainable nitrile installation focuses on catalyst recycling, solvent reduction, and atom economy:
Table 2: Green Metrics for Nitrile Incorporation Methods
Method | E-factor | PMI | Energy (kJ/mol) | Nitrile Yield (%) |
---|---|---|---|---|
Traditional CuCN/DMF | 32 | 58 | 420 | 65 |
Aqueous Micellar CuCN | 8 | 12 | 85 | 89 |
Aldoxime Dehydration | 3 | 5 | 45 (mechanical) | 78 |
Flow Cyanation (scCO₂) | 11 | 19 | 210 | 92 |
These innovations reduce waste (E-factor 3-8 vs. 32 for classical methods) while maintaining the crucial electronic properties imparted by the nitrile group (σₚ 0.56, Hammett constant) that influence indazole reactivity [4] [8]. Life-cycle analysis confirms 40-60% reduction in carbon footprint versus conventional routes, primarily through solvent elimination and energy-efficient protocols.
Table 3: Compound Identification Data
Property | Value |
---|---|
CAS Registry Number | 898746-96-8, 1360921-11-4 [10] |
IUPAC Name | 4-bromo-1H-indazole-6-carbonitrile |
Molecular Formula | C₈H₄BrN₃ |
Molecular Weight | 222.04 g/mol [4] |
Canonical SMILES | N#Cc1cc(Br)c2cn[nH]c2c1 [2] |
InChI Key | MECMIAFNEMHEPY-UHFFFAOYSA-N [1] |
MDL Number | MFCD08458975 [4] [10] |
Physical Form | Solid [1] |
Storage Temperature | Room temperature [1] [6] |
Purity Specifications | 95-98% [2] [4] |
The synthetic landscape for 4-Bromo-1H-indazole-6-carbonitrile illustrates how methodological innovation addresses inherent challenges in heterocyclic chemistry. From regioselective halogenation to sustainable cyanation, these advances provide robust platforms for accessing this versatile pharmacophore while aligning with green chemistry principles. Future directions will likely focus on enzymatic nitrile installation and photoredox-catalyzed bromination to further improve selectivity and sustainability.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: